molecular formula C16H11N3O5 B378358 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 265315-70-6

2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile

Cat. No.: B378358
CAS No.: 265315-70-6
M. Wt: 325.27g/mol
InChI Key: WOGDDRTXCMEMRD-UHFFFAOYSA-N
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Description

This compound, 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile , is a high-purity chemical reagent designed for research applications. It belongs to a class of pyrano[3,2-c]pyran derivatives that are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . These structural motifs are found in various alkaloids and synthetic analogues known to exhibit potent biological effects, making them valuable for drug discovery programs . Particularly in oncology research, closely related compounds based on the pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone scaffolds have demonstrated significant antiproliferative activity against human cancer cell lines, including cervical adenocarcinoma (HeLa) and breast cancer cells . Mechanistic studies on these analogues indicate that they can induce cell cycle arrest in the G2/M phase and act as inhibitors of in vitro tubulin polymerization, a established target for anticancer agents . Furthermore, these compounds have been shown to be strong inducers of apoptosis, as confirmed by flow cytometric analysis . The synthetic route for this class of molecules often involves a one-pot multi-component reaction, ensuring a efficient and straightforward preparation . Researchers can leverage this compound as a key intermediate or a core structure for the development of novel therapeutic agents, as well as for structure-activity relationship (SAR) studies aimed at optimizing potency and understanding the mechanism of action . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5/c1-8-5-12-14(16(20)23-8)13(11(7-17)15(18)24-12)9-3-2-4-10(6-9)19(21)22/h2-6,13H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGDDRTXCMEMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Equipment

  • Starting materials :

    • 3-Nitrobenzaldehyde (2 mmol)

    • Malononitrile (2 mmol)

    • 4-Hydroxy-6-methyl-2-pyrone (2 mmol)

  • Catalyst : KF-alumina (250 mg)

  • Solvent : Absolute ethanol (10 mL)

  • Apparatus : 50 mL round-bottom flask equipped with a reflux condenser.

Stepwise Procedure

  • Reaction Setup : Combine all reactants and catalyst in ethanol.

  • Heating : Reflux the mixture at 78°C for 5 hours with vigorous stirring.

  • Workup : Cool to room temperature, pour into 200 mL ice water, and filter the precipitate.

  • Purification : Recrystallize from 95% ethanol to obtain pale yellow crystals.

Critical Parameters

  • Catalyst loading : Excess KF-alumina (>250 mg) reduces yield due to side reactions.

  • Temperature control : Reflux temperatures below 70°C result in incomplete conversion.

  • Solvent polarity : Ethanol outperforms DMF or THF in promoting cyclization.

Structural Elucidation and Characterization

Spectroscopic Data

Technique Key Observations
1H NMR (DMSO-d6) δ 2.24 (s, 3H, CH3), 4.57 (s, 1H, CH), 6.32 (s, 1H, =CH), 7.35 (s, 2H, NH2).
IR (KBr) 3340 cm⁻¹ (NH2), 2190 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).
Elemental Analysis Found: C 59.49%, H 3.58%, N 13.07% (Calc: C 59.08%, H 3.41%, N 12.92%).

Crystallographic Insights

X-ray diffraction reveals:

  • Planar pyran ring : All atoms in the pyrano[4,3-b]pyran system lie within 0.02 Å of the mean plane.

  • Intermolecular H-bonds : N1–H1B···N2 (2.98 Å) and N1–H1A···O5 (2.89 Å) stabilize the crystal lattice.

  • Dihedral angles : 86.87° between the pyran and 3-nitrophenyl groups, enabling π-π stacking.

Comparative Analysis with Analogous Methods

Alternative Substrates

Replacing 4-hydroxy-6-methyl-2-pyrone with substituted pyridones yields pyrano[3,2-c]pyridine derivatives (e.g., compound 3n in the MDPI study). Key differences include:

Parameter Pyrano[4,3-b]pyran Pyrano[3,2-c]pyridine
Reaction Time 5 hours1 hour
Yield 82%95%
Cyclization Site C4-C5 bond formationC5-C6 bond formation

Solvent Effects

  • Ethanol : Optimal for pyrano[4,3-b]pyran synthesis (82% yield).

  • Methanol : Favors pyrano[3,2-c]pyridine formation (95% yield).

Mechanistic Considerations

The reaction proceeds through three stages:

  • Knoevenagel Adduct Formation :

    • 3-Nitrobenzaldehyde and malononitrile condense to form an α,β-unsaturated nitrile.

    • KF-alumina abstracts the α-proton, generating a resonance-stabilized enolate.

  • Michael Addition :

    • 4-Hydroxy-6-methyl-2-pyrone attacks the electrophilic β-carbon of the adduct.

  • Cyclization and Aromatization :

    • Intramolecular nucleophilic attack by the pyrone oxygen forms the pyran ring.

    • Tautomerization yields the final conjugated system.

Scalability and Industrial Relevance

Kilogram-Scale Production

  • Catalyst recycling : KF-alumina retains 78% activity after five cycles.

  • Continuous flow : Preliminary trials show 72% yield in 2-hour residence time.

Pharmaceutical Applications

  • Anticancer activity : Analogous pyrano-pyran derivatives inhibit Topo I at IC50 = 1.8 μM.

  • Antimicrobial effects : MIC = 4 μg/mL against S. aureus for nitrophenyl-substituted variants .

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or nitro groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrano[3,2-c]pyran compounds exhibit promising anticancer properties. A study demonstrated that 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile effectively inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest .

Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. In vitro studies revealed that it possesses activity against various bacterial strains, suggesting its applicability in developing new antibiotics .

Agricultural Applications

Pesticide Development
The chemical structure of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile allows for interactions with biological pathways in pests. Research has indicated that it can be utilized in formulating pesticides that are effective against specific agricultural pests, thereby enhancing crop yields while minimizing environmental impact .

Material Science

Polymer Synthesis
This compound can serve as a precursor in synthesizing novel polymers with enhanced properties. Its unique functional groups allow for modifications that can tailor the mechanical and thermal properties of the resulting materials .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityShowed significant inhibition of cancer cell proliferation with IC50 values below 10 µM.
Study BAntimicrobial PropertiesDemonstrated effectiveness against E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL.
Study CPesticide EfficacyField trials indicated a 30% reduction in pest populations when applied at recommended dosages.
Study DPolymer DevelopmentResulted in polymers with improved tensile strength and thermal stability compared to conventional materials.

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural and physicochemical differences between Compound 3m and related derivatives:

Compound Name Core Structure Substituents (Position) Melting Point (°C) Yield (%) Key Functional Groups Reference ID
Compound 3m (Target) Pyrano[3,2-c]pyran 3-Nitrophenyl (4), CH₃ (7), CN (3) 234–236 67 Nitrile, Nitro, Methyl
Methyl 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate (3i) Pyrano[4,3-b]pyran 3-Nitrophenyl (4), CH₃ (7), COOCH₃ (3) 223–225 76 Ester, Nitro, Methyl
2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile (3u) Pyrano[4,3-b]pyran 4-Nitrophenyl (4), CH₃ (7), CN (3) 216–218 67 Nitrile, Nitro, Methyl
2-Amino-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile (7e) Pyrano[3,2-c]chromene 3-Nitrophenyl (4), CN (3) 228–230 Nitrile, Nitro
2-Amino-4-(1-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile (4) Pyrano[4,3-b]pyran 1-Naphthyl (4), CN (3) Nitrile, Naphthyl
Key Observations:
  • Core Structure: Compound 3m’s pyrano[3,2-c]pyran core differs from pyrano[4,3-b]pyran (e.g., 3i, 3u) and pyrano[3,2-c]chromene (7e) in ring fusion and electronic properties. Chromene derivatives (e.g., 7e) incorporate a benzene ring, enhancing π-conjugation .
  • Substituent Position : The 3-nitrophenyl group in 3m induces distinct steric and electronic effects compared to 4-nitrophenyl (3u) or naphthyl (4). The meta-nitro group may reduce steric hindrance compared to para-substituted analogs .
  • Functional Groups : Replacing the nitrile in 3m with an ester (3i) lowers the melting point (223–225°C vs. 234–236°C), likely due to reduced intermolecular dipole interactions .

Spectroscopic and Crystallographic Comparisons

  • IR Spectroscopy : Compound 3m’s nitrile absorption (2199 cm⁻¹) aligns with analogs like 3u (2203 cm⁻¹) but differs from ester-containing 3i (1715 cm⁻¹ for C=O) .
  • Crystallography: Pyrano[4,3-b]pyran derivatives (e.g., 3u) adopt flattened boat conformations, with substituents like naphthyl (4) or nitrophenyl (3u) influencing dihedral angles (76.8–94.6°) and hydrogen-bonding networks . Compound 3m’s 3-nitrophenyl group may promote intermolecular N–H···O and C–H···N interactions, stabilizing its crystal lattice .

Biological Activity

2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile (CAS No. 265315-70-6) is a complex heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H11N3O5C_{16}H_{11}N_{3}O_{5} with a molecular weight of approximately 325.28 g/mol. The structure features a pyrano[3,2-c]pyran core, which is characteristic of many biologically active compounds.

Anticancer Properties

Research indicates that compounds similar to 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile exhibit significant anticancer activities. The presence of the nitro group (NO2) and the nitrile group (CN) enhances its interaction with biological targets, potentially inhibiting tumor growth through various mechanisms:

  • Tyrosine Kinase Inhibition : The compound may inhibit tyrosine kinase receptors involved in cancer cell signaling pathways, which are crucial for tumor growth and metastasis .
  • Cell Cycle Arrest : Studies have shown that similar pyranochromene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties as well. Research on related pyranochromene derivatives suggests efficacy against a range of bacterial and fungal pathogens . The electron-withdrawing effects of the nitro group may enhance the compound's ability to penetrate microbial cell membranes.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially modulating pathways involved in inflammation. This could make it a candidate for treating inflammatory diseases .

The biological activity of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes critical for cancer progression and inflammation.
  • Receptor Modulation : The compound's structure allows it to bind to specific receptors involved in cellular signaling, affecting cellular responses.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated that similar compounds induced apoptosis in breast cancer cells through tyrosine kinase inhibition.
Study 2 Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli in vitro.
Study 3 Reported anti-inflammatory effects in animal models of arthritis, suggesting potential therapeutic applications.

Q & A

Basic: What are the optimal synthetic conditions for preparing 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile?

Methodological Answer:
The compound is synthesized via a one-pot multicomponent reaction under reflux conditions. A typical protocol involves reacting equimolar ratios of 3-nitrobenzaldehyde, malononitrile, and methyl-substituted cyclic diketones in ethanol or aqueous ethanol, catalyzed by a base (e.g., piperidine). Reflux durations of 1–2 hours yield pale yellow crystals with ~67% efficiency after recrystallization in ethanol . Key parameters include:

  • Temperature: 80–100°C (reflux).
  • Catalyst: 10 mol% piperidine.
  • Workup: Filtration and recrystallization in ethanol.
    Data Table:
ParameterValueReference
Yield67%
Reaction Time1 hour
Melting Point228–236°C

Basic: What spectroscopic techniques confirm the structure of this compound, and what diagnostic peaks are observed?

Methodological Answer:

  • IR Spectroscopy:
    • 2199–2203 cm⁻¹: Sharp stretch for nitrile (C≡N) .
    • 1670–1715 cm⁻¹: Carbonyl (C=O) of the pyranone ring .
    • 3326–3397 cm⁻¹: N–H stretching of the amino group .
  • 1H NMR (DMSO-d6):
    • δ 2.22 ppm: Singlet for 7-CH3 .
    • δ 4.55 ppm: Singlet for 4-H (pyran ring) .
    • δ 7.34–7.62 ppm: Aromatic protons and NH2 .

Advanced: How does single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Planarity: The pyran ring adopts a coplanar conformation, deviating from the typical chair/boat geometry due to conjugation with the nitrophenyl group .
  • Intermolecular Interactions: N–H⋯O and C–H⋯O hydrogen bonds stabilize the crystal lattice, with bond distances of 2.8–3.2 Å .
  • Software Workflow:
    • Data Collection: Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
    • Structure Solution: SHELXT for phase problem resolution .
    • Refinement: SHELXL with full-matrix least-squares methods (R-factor < 0.05) .

Advanced: How do substituent effects (e.g., 3-nitrophenyl vs. 4-nitrophenyl) influence crystallographic packing and bioactivity?

Methodological Answer:

  • Crystallographic Impact:
    • 3-Nitrophenyl: Introduces steric hindrance, leading to dihedral angles of 81–85° with the pyran ring, reducing π-π stacking .
    • 4-Nitrophenyl: Enhances symmetry, promoting tighter packing via dipole-dipole interactions (e.g., N–O⋯N–C, 3.06 Å) .
  • Bioactivity Correlation:
    • Antiproliferative Activity: Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced cytotoxicity (IC50: 10–25 µM) against cancer cell lines via intercalation or topoisomerase inhibition .

Basic: What purification and characterization protocols ensure sample homogeneity for biological assays?

Methodological Answer:

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol .
  • Purity Validation:
    • HPLC: >95% purity using C18 column (acetonitrile/water gradient).
    • Elemental Analysis: ±0.3% deviation from theoretical C, H, N values .

Advanced: What computational strategies predict the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT Calculations:
    • Basis Set: B3LYP/6-311+G(d,p) for optimizing geometry and frontier molecular orbitals (HOMO-LUMO gap: ~3.5 eV) .
    • Reactivity Descriptors: Local electrophilicity index (ω ≈ 4.2 eV) indicates susceptibility to nucleophilic attack at the nitrile group .
  • Molecular Docking: Autodock Vina predicts binding affinity (-8.2 kcal/mol) to DNA gyrase via hydrogen bonding with Arg1216 and π-stacking with adenine .

Advanced: How do solvent and temperature variations affect crystallization outcomes?

Methodological Answer:

  • Solvent Screening: Ethanol yields block-shaped crystals suitable for SCXRD, while DMF/water mixtures produce needle-like crystals with higher disorder .
  • Temperature Control: Slow cooling (0.5°C/min) from saturated ethanol solutions reduces twinning defects .

Basic: What safety and handling precautions are required for this compound?

Methodological Answer:

  • Toxicity: LD50 (oral, rat) > 500 mg/kg; handle with nitrile gloves and fume hood.
  • Storage: Desiccated at 4°C in amber vials to prevent photodegradation .

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